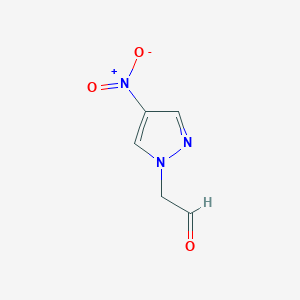

(4-nitro-1H-pyrazol-1-yl)acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-nitro-1H-pyrazol-1-yl)acetaldehyde is a useful research compound. Its molecular formula is C5H5N3O3 and its molecular weight is 155.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of (4-nitro-1H-pyrazol-1-yl)acetaldehyde exhibit promising anticancer properties. Studies have shown that compounds containing the 1H-pyrazole scaffold can inhibit the growth of several cancer cell types, including lung, breast, and liver cancers. For instance, a study demonstrated that specific derivatives displayed cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with half-maximal inhibitory concentrations (IC50) comparable to established chemotherapeutics like paclitaxel .

Mechanism of Action

The anticancer efficacy is attributed to the inhibition of key molecular targets involved in cancer proliferation, such as topoisomerase II and EGFR. The presence of the nitro group enhances the biological activity of these compounds, making them suitable candidates for further drug development .

Antimicrobial Applications

Broad-Spectrum Antimicrobial Activity

this compound derivatives have been evaluated for their antimicrobial properties against various pathogens. In one study, several synthesized pyrazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The structure-activity relationship analysis indicated that modifications on the pyrazole ring could enhance antimicrobial efficacy .

Material Science

Synthesis of Novel Materials

The compound is utilized as a building block in the synthesis of new materials. For example, it has been employed in the preparation of novel acyl pyrazoles through oxidative amidation reactions with aldehydes. These materials are explored for their potential applications in coatings and polymers due to their unique chemical properties .

Agricultural Research

Pesticidal Properties

Recent studies have begun to explore the use of this compound derivatives as potential agrochemicals. Research has shown that certain derivatives possess insecticidal and herbicidal activities, making them candidates for developing safer and more effective agricultural chemicals .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study synthesized several this compound derivatives and evaluated their anticancer properties against various cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to traditional chemotherapeutics like paclitaxel.

Case Study 2: Antimicrobial Efficacy Assessment

In another investigation, a series of pyrazole derivatives were tested for antimicrobial activity using the disc diffusion method. The results showed that several compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

Analyse Des Réactions Chimiques

Nucleophilic Additions

The aldehyde group undergoes nucleophilic additions with amines, hydrazines, and alcohols to form imines, hydrazones, or acetals.

Key Reactions:

-

Hydrazone Formation : Reacts with aryl hydrazines (e.g., 4-chlorophenylhydrazine) to yield hydrazone derivatives. These products are precursors for heterocyclic compounds like triazoles or oxadiazoles .

Example :

This compound+Ar-NH-NH2→Ar-NH-N=CH-(pyrazole) -

Condensation with Hydroxylamine : Forms oxime derivatives (e.g., O-methyloxime), which are stabilized via hydrogen bonding.

Reaction Conditions:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Aryl hydrazine | Methanol | Reflux | 65–70 |

| Hydroxylamine | Ethanol | 25°C | 82 |

Condensation Reactions

The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations to form α,β-unsaturated carbonyl derivatives.

Notable Examples:

-

Knoevenagel with Malononitrile : Produces cyanopyridines under basic conditions .

Mechanism :

Aldehyde+MalononitrileBaseCyanopyridine -

Claisen-Schmidt with Ketones : Forms chalcone-like hybrids, which are evaluated for enzyme inhibition .

Data Table:

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Malononitrile | 2-Amino-4-pyrazolyl-pyridine | KOH | 70 |

| 4-Phenylbut-3-en-2-one | Pyrazole-chalcone hybrid | KOH | 85 |

Redox Reactions

The nitro group and aldehyde moiety undergo selective reductions:

-

Nitro → Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enhancing biological activity .

-

Aldehyde → Alcohol : NaBH₄ reduces the aldehyde to a hydroxymethyl group .

Optimization:

| Reduction Target | Reagent | Conditions | Outcome |

|---|---|---|---|

| Nitro group | H₂, Pd/C | Ethanol, 60°C | 4-Amino-pyrazole derivative |

| Aldehyde | NaBH₄ | Methanol, 0°C | Primary alcohol |

Cyclization and Heterocycle Formation

The compound serves as a building block for fused heterocycles:

-

Pyrazolo[3,4-b]quinoline Synthesis : Reacts with enamines or β-ketoesters to form tricyclic structures .

-

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamines yields 1,2,3-triazoles .

Case Study:

Reaction with 2-aminothiophenol in ethanol/KOH produces pyridothiadiazoles :

Yield: 75%, IC50=13.66 μM (α-glucosidase inhibition) .

Mechanistic Insights

Propriétés

Formule moléculaire |

C5H5N3O3 |

|---|---|

Poids moléculaire |

155.11 g/mol |

Nom IUPAC |

2-(4-nitropyrazol-1-yl)acetaldehyde |

InChI |

InChI=1S/C5H5N3O3/c9-2-1-7-4-5(3-6-7)8(10)11/h2-4H,1H2 |

Clé InChI |

BOLNBCATWDLDFD-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=NN1CC=O)[N+](=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.